molecular formula C15H19NO4S2 B3233158 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351632-63-7

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B3233158
CAS No.: 1351632-63-7
M. Wt: 341.4
InChI Key: FGRORXLKFPBLHF-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the 4-position, a methyl group at the 3-position, and a hydroxyethyl-thiophene moiety attached to the sulfonamide nitrogen. The thiophene ring and hydroxyethyl group may enhance binding affinity or modulate solubility .

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-3-20-14-7-6-12(9-11(14)2)22(18,19)16-10-13(17)15-5-4-8-21-15/h4-9,13,16-17H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRORXLKFPBLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Ethoxylation: Introduction of the ethoxy group to the benzene ring.

    Sulfonation: Addition of the sulfonamide group to the benzene ring.

    Thiophene Substitution: Incorporation of the thiophene ring through a substitution reaction.

    Hydroxylation: Introduction of the hydroxy group to the ethyl chain.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to disruption of metabolic pathways. The thiophene ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

The compound’s closest analogs differ in substituent patterns on the benzene ring, nitrogen-linked side chains, or heterocyclic components. Key comparisons include:

Compound Key Substituents Molecular Weight logP (Predicted) Reported Applications Reference
4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide 4-ethoxy, 3-methyl, N-(2-hydroxy-2-thiophen-2-yl-ethyl) ~349.44 g/mol ~2.5 Not explicitly reported; likely medicinal
4-ethoxy-N-(2-thienylmethyl)benzenesulfonamide 4-ethoxy, N-(thiophen-2-ylmethyl) 297.39 g/mol ~3.0 Chemical intermediate
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide N-ethyl, N-(2-methoxyphenyl) 305.37 g/mol ~2.8 Structural studies, bioactive compounds
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine core, fluoro-phenyl, isopropyl, formyl groups Not reported ~1.8 Pharmacological research
Ethametsulfuron methyl ester Triazine core, ethoxy, methyl ester 364.35 g/mol ~1.2 Herbicide (sulfonylurea class)

Functional Group Impact on Bioactivity

  • Thiophene vs.
  • Hydroxyethyl Group : The presence of a hydroxyethyl chain may improve solubility compared to methyl or ethyl substituents, as seen in ethametsulfuron methyl ester, which lacks polar groups .
  • Ethoxy vs. Methoxy Substituents : Ethoxy groups generally increase lipophilicity relative to methoxy, affecting membrane permeability and metabolic stability .

Biological Activity

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, an ethoxy group, and a thiophene ring, which may contribute to its pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiophene Ring : Imparts unique electronic characteristics.
  • Ethoxy Group : Enhances solubility and bioavailability.

Molecular Formula

C15H19N1O4S1C_{15}H_{19}N_{1}O_{4}S_{1}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrases and various lipoxygenases (LOXs), which are involved in inflammatory processes.
  • Receptor Interaction : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, potentially modulating their function.

Antimicrobial Activity

Sulfonamides have been historically recognized for their antibacterial properties. Research indicates that derivatives of this compound may exhibit significant antimicrobial effects against various bacterial strains through inhibition of folate synthesis.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can inhibit LOXs, leading to reduced production of inflammatory mediators such as leukotrienes. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds that share structural similarities with this compound have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study on Lipoxygenase Inhibition

A study focused on the inhibition of platelet-type 12-lipoxygenase (12-LOX) revealed that certain sulfonamide derivatives exhibit nanomolar potency against this enzyme. These findings indicate that this compound could be a candidate for further investigation in the context of anti-inflammatory therapies .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of related compounds has shown that modifications to the sulfonamide group can significantly enhance biological activity. For example, optimizing substituents on the thiophene ring has led to increased potency against specific targets, highlighting the importance of structural variations in drug design .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Ethoxy-N-(2-hydroxy-2-(furan-2-yl)propyl)benzenesulfonamideFuran ring instead of thiopheneModerate antibacterial activity
4-Ethoxy-N-(2-hydroxy-2-(thiophen-3-yl)propyl)benzenesulfonamideThiophene at position 3Enhanced anti-inflammatory effects

Q & A

How can the multi-step synthesis of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization involves selecting reaction conditions that minimize side reactions. For example:

  • Step 1: Condensation of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-amino-2-(thiophen-2-yl)ethanol under basic conditions (e.g., triethylamine in dry THF at 0–5°C) to form the sulfonamide intermediate .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Critical Parameters:
    • Temperature Control: Low temperatures during sulfonamide formation reduce hydrolysis side reactions.
    • Inert Atmosphere: Use of nitrogen/argon prevents oxidation of the thiophene ring .
    • Yield Improvement: Reagent stoichiometry adjustments (e.g., 1.2 equivalents of sulfonyl chloride) enhance conversion rates .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirms the presence of ethoxy (–OCH₂CH₃, δ 1.3–1.5 ppm), hydroxy (–OH, δ 2.5–3.5 ppm), and thiophene protons (δ 6.8–7.4 ppm) .
    • ¹³C NMR: Validates the sulfonamide carbonyl (δ ~165 ppm) and thiophene carbons (δ ~125–140 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for C₁₆H₁₉NO₄S₂: 353.08) .

What are the potential biological targets and mechanisms of action for this sulfonamide derivative?

Methodological Answer:
Structural analogs suggest interactions with:

  • Enzyme Targets:
    • Carbonic Anhydrase IX (CA IX): Sulfonamide groups act as zinc-binding motifs, inhibiting enzymatic activity. Molecular docking studies can predict binding affinity .
    • Cyclooxygenase-2 (COX-2): Thiophene and ethoxy groups may enhance selectivity for COX-2 over COX-1 .
  • Mechanistic Studies:
    • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., KD values) for target proteins .
    • In Vitro Assays: Measure inhibition of enzymatic activity (e.g., CA IX inhibition via stopped-flow CO₂ hydration assay) .

How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from assay variability. Strategies include:

  • Standardized Protocols:
    • Use uniform cell lines (e.g., HT-29 for cytotoxicity) and positive controls (e.g., acetazolamide for CA IX inhibition) .
  • Dose-Response Curves:
    • EC50/IC50 values should be calculated across ≥3 independent replicates to assess reproducibility .
  • Meta-Analysis:
    • Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent choice, DMSO concentration ≤0.1%) .

What strategies can be employed to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:
SAR exploration involves systematic structural modifications:

  • Substituent Variation:
    • Replace the ethoxy group with methoxy or propoxy to assess hydrophobicity effects .
    • Modify the thiophene ring (e.g., 3-thienyl vs. 2-thienyl) to evaluate steric/electronic impacts .
  • Biological Testing:
    • Screen analogs for IC50 against target enzymes (e.g., COX-2) and correlate with computed logP values .
  • Computational Modeling:
    • Density Functional Theory (DFT) calculates electron distribution at the sulfonamide group to predict binding interactions .

What are the challenges in scaling up synthesis for preclinical studies while maintaining batch consistency?

Methodological Answer:
Key challenges and solutions include:

  • Reaction Scaling:
    • Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • Purification:
    • Replace column chromatography with recrystallization (e.g., ethanol/water solvent system) for cost-effective large-scale purification .
  • Quality Control:
    • Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR) to monitor reaction progress in real time .

How do the ethoxy and thiophene groups influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity:
    • Ethoxy increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability:
    • Thiophene rings are prone to oxidation by CYP450 enzymes. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life .
  • Protein Binding:
    • Plasma protein binding (e.g., albumin) is assessed using equilibrium dialysis; thiophene derivatives often show >90% binding, affecting free drug concentration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

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